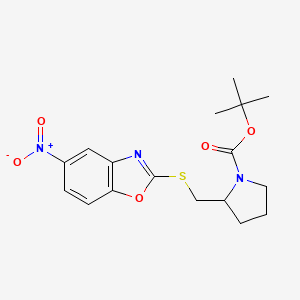
1(2H)-Anthracenone, 3,4-dihydro-3,8,9-trihydroxy-6-methoxy-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-3,8,9-trihydroxy-3-methyl-6-methoxyanthracene-1(2h)-one is a complex organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their diverse chemical properties and applications in various fields such as organic electronics, dyes, and pharmaceuticals. This compound, in particular, is characterized by its multiple hydroxyl groups and methoxy group, which contribute to its unique chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3,8,9-trihydroxy-3-methyl-6-methoxyanthracene-1(2h)-one typically involves multi-step organic reactions. A common synthetic route may include:
Starting Material: The synthesis often begins with a suitable anthracene derivative.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents such as hydrogen peroxide or other oxidizing agents.
Methylation: Methylation of the anthracene core using methyl iodide or dimethyl sulfate.
Methoxylation: Introduction of the methoxy group using methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to achieve efficient production.
化学反应分析
Types of Reactions
3,4-Dihydro-3,8,9-trihydroxy-3-methyl-6-methoxyanthracene-1(2h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracenes.
Substitution: Formation of substituted anthracenes with various functional groups.
科学研究应用
3,4-Dihydro-3,8,9-trihydroxy-3-methyl-6-methoxyanthracene-1(2h)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
作用机制
The mechanism of action of 3,4-Dihydro-3,8,9-trihydroxy-3-methyl-6-methoxyanthracene-1(2h)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon without hydroxyl or methoxy groups.
1,8-Dihydroxyanthraquinone: An anthraquinone derivative with hydroxyl groups at positions 1 and 8.
3-Methoxyanthracene: An anthracene derivative with a methoxy group at position 3.
属性
CAS 编号 |
93798-36-8 |
|---|---|
分子式 |
C16H16O5 |
分子量 |
288.29 g/mol |
IUPAC 名称 |
3,8,9-trihydroxy-6-methoxy-3-methyl-2,4-dihydroanthracen-1-one |
InChI |
InChI=1S/C16H16O5/c1-16(20)6-9-3-8-4-10(21-2)5-11(17)13(8)15(19)14(9)12(18)7-16/h3-5,17,19-20H,6-7H2,1-2H3 |
InChI 键 |
BFMIUBHJKFRWIV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


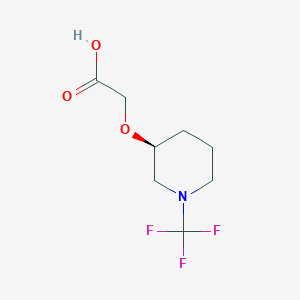
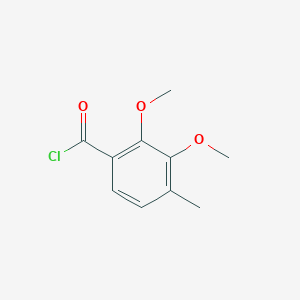
![N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide](/img/structure/B13949499.png)
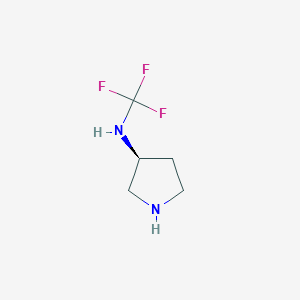
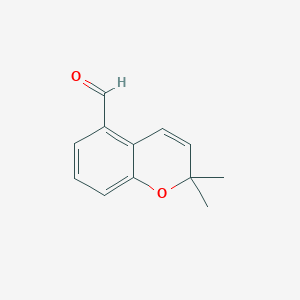
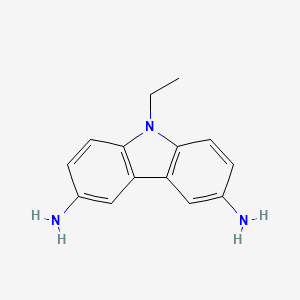
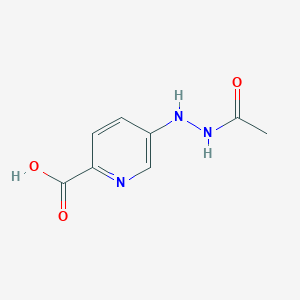
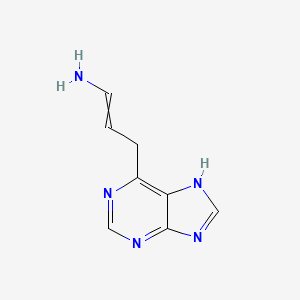
![3,5-Dihydro-1H-thieno[3,4-c]pyrrole](/img/structure/B13949545.png)
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)
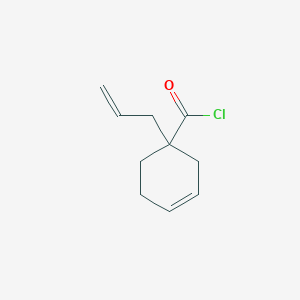
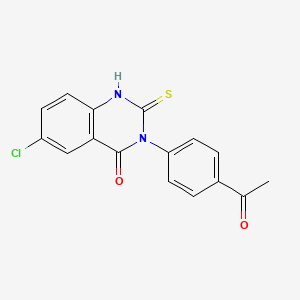
![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
